2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. This compound undergoes oxidation with potassium permanganate, followed by chlorination with thionyl chloride. The resulting product is then aminated with methylamine and reduced using palladium on carbon (Pd/C) to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Palladium on carbon (Pd/C) is a common reducing agent used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces hydrogenated compounds.
Scientific Research Applications
2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an androgen receptor antagonist, which could be useful in treating conditions like prostate cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Evaluation: Researchers evaluate its biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. In the context of its use as an androgen receptor antagonist, the compound binds to the androgen receptor, inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways that promote cell proliferation in conditions like prostate cancer .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: This compound is structurally similar and also acts as an androgen receptor antagonist.
BLU-667: Another compound with a similar structure, used in the treatment of cancers driven by RET mutations.
Uniqueness
2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, piperidine ring, and pyrimidine ring contribute to its stability and reactivity, making it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24FN5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-fluoro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H24FN5O/c1-16-15-21(28-23(25-16)29-13-5-2-6-14-29)26-17-9-11-18(12-10-17)27-22(30)19-7-3-4-8-20(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,27,30)(H,25,26,28) |
InChI Key |
IMPXWYVMGCISCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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